molecular formula C17H17N3O2S B2490831 6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1421453-96-4

6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2490831
CAS No.: 1421453-96-4
M. Wt: 327.4
InChI Key: PVMVXFRGUYKGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by its complex structure, which includes a thiophene ring, a piperidine ring, and a nicotinonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, including the formation of the thiophene ring, the piperidine ring, and the nicotinonitrile moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction often employs palladium catalysts and boron reagents to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary but often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a tool for investigating cellular processes and signaling pathways, particularly those involving kinases.

    Medicine: The compound has potential therapeutic applications, particularly in the treatment of cancer and other diseases involving abnormal kinase activity.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile involves its role as a kinase inhibitor. It binds to the active site of specific kinases, preventing their phosphorylation activity and thereby disrupting signaling pathways that are critical for cell growth and survival. This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other kinase inhibitors with comparable structures, such as:

    Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

    Gefitinib: An epidermal growth factor receptor inhibitor used in the treatment of non-small cell lung cancer.

    Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Uniqueness

What sets 6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile apart is its unique combination of a thiophene ring, a piperidine ring, and a nicotinonitrile moiety, which contributes to its specific binding affinity and selectivity for certain kinases. This structural uniqueness enhances its potential as a therapeutic agent with distinct advantages over other kinase inhibitors.

Properties

IUPAC Name

6-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c18-11-13-3-4-16(19-12-13)22-14-5-7-20(8-6-14)17(21)10-15-2-1-9-23-15/h1-4,9,12,14H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMVXFRGUYKGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.